
2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide is an organic compound that belongs to the class of acetanilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as analgesics and anesthetics. The unique structure of this compound, which includes a tetrahydroisoquinoline moiety, suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Acetanilide Group: The acetanilide moiety can be introduced via acylation of aniline derivatives using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the tetrahydroisoquinoline core with the acetanilide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetanilide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving tetrahydroisoquinoline derivatives.
Medicine: Possible development as an analgesic or anesthetic agent.
Industry: Use in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The acetanilide group may contribute to the compound’s ability to cross biological membranes and reach its target site.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A simpler analogue with analgesic properties.
Tetrahydroisoquinoline: A core structure found in many biologically active compounds.
Lidocaine: A local anesthetic with a similar diethylamino group.
Uniqueness
The unique combination of the tetrahydroisoquinoline core and the acetanilide moiety in 2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
54087-51-3 |
|---|---|
Molecular Formula |
C23H29N3O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(diethylamino)-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-5-26(6-2)15-20(27)24-17-13-11-16(12-14-17)21-18-9-7-8-10-19(18)23(3,4)22(28)25-21/h7-14,21H,5-6,15H2,1-4H3,(H,24,27)(H,25,28) |
InChI Key |
TWPRYSGEVCQCJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


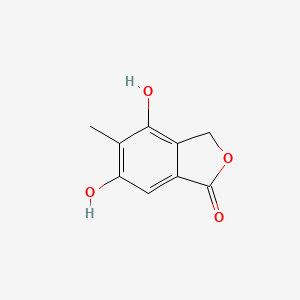
![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
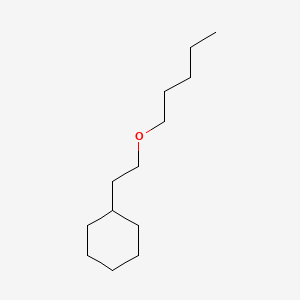
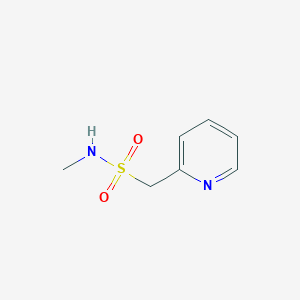
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
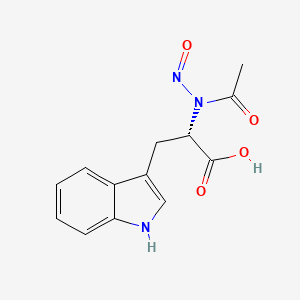
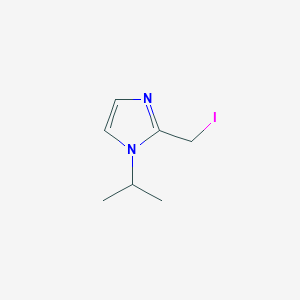
![2-[(2-Oxopropoxy)methyl]prop-2-enenitrile](/img/structure/B13953414.png)
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
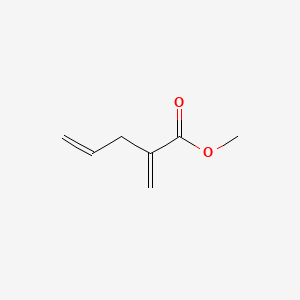
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)



